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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

cat. No.: B190715

An In-depth Technical Guide to the Natural Sources of 1-Caffeoylquinic Acid

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of
caffeoylquinic acids (CQASs), which are esters of caffeic acid and quinic acid.[1] These
compounds are specialized plant metabolites involved in defense mechanisms against biotic
and abiotic stress.[1] In recent years, CQAs have garnered significant attention from the
scientific community due to their potential health benefits, including antioxidant, anti-
inflammatory, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides
a comprehensive overview of the natural sources of 1-CQA and other CQAs, methods for their
guantification, and their mechanism of action through relevant signaling pathways. This
document is intended for researchers, scientists, and professionals in the field of drug
development and natural product chemistry.

Natural Sources of Caffeoylquinic Acids

Caffeoylquinic acids are widely distributed throughout the plant kingdom. They are found in
various parts of the plant, including the roots, rhizomes, flowers, leaves, fruits, and stems.[1]
While 1-CQA has been specifically identified in several species, it is often present alongside
other isomers such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-
CQA (chlorogenic acid).

Notable plant sources of 1-Caffeoylquinic acid include:

o Eleutherococcus sessiliflorus (roots)[1]
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e Solidago canadensis L. (flowers, aerial parts)[1]
¢ Ligusticum chuanxiong (roots, rhizomes)[1]

e Prunus domestica (fruits)[1]

e Platycodon grandiflorum[1]

» Lonicera japonica (Japanese honeysuckle)[4]

In addition to these, CQAs are ubiquitous in a variety of common fruits and vegetables, such as
apples, pears, plums, berries, and artichokes.[1][5] Coffee beans are a particularly rich source
of CQAs, with concentrations of mono-CQAs accounting for up to 10% of the mass of green
coffee beans.[1][6]

Quantitative Analysis of Caffeoylquinic Acids in
Natural Sources

The concentration of caffeoylquinic acids can vary significantly depending on the plant species,
the part of the plant, growing conditions, and post-harvest processing.[7] High-performance
liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry
(MS) is the most common analytical technique for the quantification of these compounds.[8][9]

The following table summarizes the quantitative data for various caffeoylquinic acids in
selected natural sources.
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Caffeoylquinic

Plant Source Plant Part . Concentration Reference
Acid Isomer(s)
) 3-CQA and 4- 370 £ 15 mg/100
Vallaris glabra Leaves [10]
CQA g
_ 353 + 25 mg/100
Vallaris glabra Leaves 5-CQA [10]
g
_ 537 £ 103
Nerium oleander  Leaves 5-CQA [10]
mg/100 g
Lonicera
japonica 3-CQA and 4- 23 £ 2.2 mg/100
) Flowers [10]
(commercial CQA g
source)
Lonicera
japonica 173 + 13 mg/100
) Flowers 5-CQA [10]
(commercial g
source)
Artichoke 1,5-di-O-
(Cynara Heads caffeoylquinic 3890 mg/kg 9]
scolymus L.) acid
Artichoke 1,5-di-O-
(Cynara Pomace caffeoylquinic 3269 mg/kg 9]
scolymus L.) acid
) 34.43 £ 1.50 to
Green Coffee Total Chlorogenic
Beans ] 41.64 + 3.28 [11]
Beans Acids
ma/g
Roasted Coffee Total Chlorogenic  2.05 + 0.07 to
Beans ] [11]
Beans Acids 7.07 £ 0.16 mg/g
Korean
Mountainous Total
o 20.25 to 38.35%
Vegetables - Caffeoylquinic [12]
) o (wiw)
(Compositae Acids in extracts
family)
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Ainsliaea Chlorogenic acid
o Leaves - [8]
acerifolia (5-CQA)
o Isochlorogenic
Ainsliaea .
o Leaves acid A (3,5- - [8]
acerifolia )
diCQA)
o 1,5-
Ainsliaea ) o
o Leaves dicaffeoylquinic - [8]
acerifolia )
acid
Solanum
5-0O- _
melongena ) o Predominant
Fruit caffeoylquinic [13]
(eggplant) and ) mono-CQA
) acid
relatives
Scolymus o 5-CQA and 3,5-
] ) Midribs ] Up to 6.74 mg/g [14]
hispanicus diCQA

Experimental Protocols
Extraction of Caffeoylquinic Acids from Plant Material

The following is a generalized protocol for the extraction of CQAs from plant tissues, based on
methodologies cited in the literature.[10][15]

Materials:

Fresh or freeze-dried plant material

¢ Liquid nitrogen

e Mortar and pestle

o Methanol (70% aqueous solution)

¢ Orbital shaker

 Filtration apparatus (e.g., suction filtration)
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« Rotary evaporator

Procedure:

Weigh a known amount of fresh or freeze-dried plant material (e.g., 1 gram).

« If using fresh material, powder it in a mortar and pestle with liquid nitrogen.

e Suspend the ground plant material in a suitable volume of 70% methanol (e.g., 50 mL).
o Agitate the suspension on an orbital shaker for a specified time (e.g., 1 hour).

« Filter the extract to separate the solid plant material from the liquid extract.

o To ensure complete extraction, the solid residue can be re-extracted two more times with
fresh solvent.

o Combine the filtrates and remove the solvent using a rotary evaporator to obtain the dried
extract.

Store the dried extract at -20°C for further analysis.

Quantification by High-Performance Liquid
Chromatography (HPLC)

The following is a representative HPLC method for the analysis of CQAs.[8][10]
Instrumentation:

o HPLC system with a pump, autosampler, and a Diode Array Detector (DAD) or Mass
Spectrometer (MS).

o Reversed-phase C18 column.
Reagents:

o Acetonitrile (HPLC grade)
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e Formic acid or acetic acid (for mobile phase acidification)
o Ultrapure water

e CQA standards (e.g., 1-CQA, 3-CQA, 4-CQA, 5-CQA)
Chromatographic Conditions (Example):

Mobile Phase A: Water with 0.1% formic acid

e Mobile Phase B: Acetonitrile with 0.1% formic acid

o Gradient Elution: A time-programmed gradient from a high concentration of mobile phase A
to a high concentration of mobile phase B to separate the compounds of interest.

e Flow Rate: 1.0 mL/min
e Injection Volume: 20 pL
e Detection Wavelength: 325 nm (for DAD)

Quantification:

Prepare a series of standard solutions of known concentrations for the CQA isomers of
interest.

« Inject the standard solutions into the HPLC system to generate a calibration curve by plotting
peak area against concentration.

o Dissolve the plant extract in the mobile phase and inject it into the HPLC system.

« |dentify the peaks corresponding to the CQA isomers based on their retention times
compared to the standards.

e Quantify the amount of each CQA in the extract by using the calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Natural sources of 1-Caffeoylquinic acid]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190715#natural-
sources-of-1-caffeoylquinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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